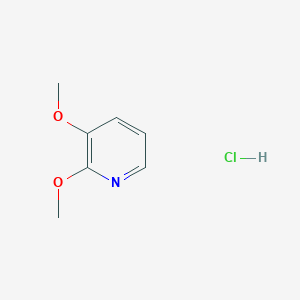
2,3-Dimethoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNO2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthesis involves several steps, including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The reaction conditions typically involve the use of sodium hydroxide, dimethyl phosphate, and dichloromethane, among other reagents .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process is optimized to achieve high yield and purity, with the use of cost-effective raw materials and efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, dimethyl phosphate, and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidation products, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,3-Dimethoxypyridine hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a biochemical reagent, influencing various biological processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2,3-Dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound is used as a precursor in the synthesis of pantoprazole sodium and has similar chemical properties.
2,6-Dimethoxypyridine: Another derivative of pyridine with methoxy groups at the 2 and 6 positions, used in organic synthesis.
3,5-Dimethoxypyridine: A compound with methoxy groups at the 3 and 5 positions, also used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H10ClNO2 |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
2,3-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-4-3-5-8-7(6)10-2;/h3-5H,1-2H3;1H |
Clave InChI |
PYZFRQZDCNGXMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


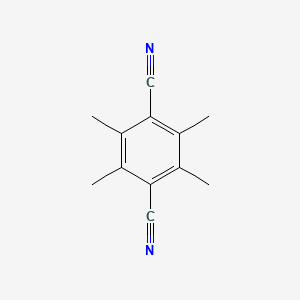
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
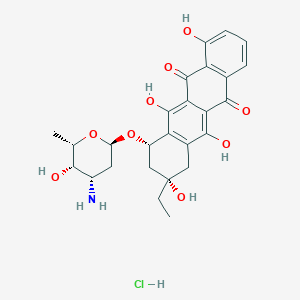
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
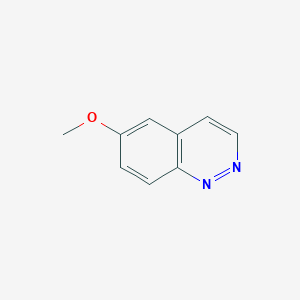
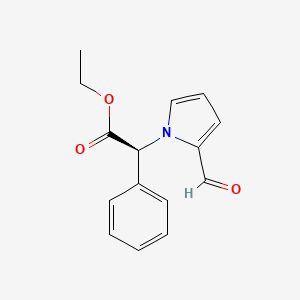
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
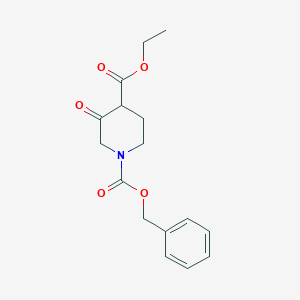
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
